5alpha-Hydroxy laxogenin
Overview
Description
Mechanism of Action
Target of Action
5-alpha-Hydroxy-laxogenin, also known as Biobras 16, primarily targets the protein kinase B (AKT1) . AKT1 is a crucial protein involved in the regulation of cell growth and metabolism .
Mode of Action
5-alpha-Hydroxy-laxogenin interacts with its target by binding to cell surface receptors that initiate muscle synthesis in the cell . It triggers a signaling chain, leading to a significant improvement in the body’s capacity to develop muscle . Interestingly, a biphasic response was observed with antagonistic properties at lower concentrations and agonistic effects at higher concentrations tested .
Biochemical Pathways
The compound activates the mTOR pathway, enhancing the rate at which the body creates new muscle proteins . This results in faster recovery and muscle growth . It also directly increases protein synthesis while decreasing protein breakdown . This is a consistent theme across the entire class of brassinosteroids .
Pharmacokinetics
In other words, it neither increases nor decreases hormones such as testosterone and estrogen .
Result of Action
The molecular and cellular effects of 5-alpha-Hydroxy-laxogenin’s action include increased protein synthesis, decreased protein breakdown , and enhanced muscle recovery and growth by inhibiting the stress hormone cortisol . It also aids in balanced fat breakdown .
Action Environment
The action, efficacy, and stability of 5-alpha-Hydroxy-laxogenin can be influenced by various environmental factors. It’s worth noting that the safety of 5-alpha-Hydroxy-laxogenin is unclear because the ingredient hasn’t been tested in humans .
Biochemical Analysis
Biochemical Properties
5-alpha-Hydroxy-laxogenin plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to trans-activate the androgen receptor in human prostate cells in a dose-dependent manner Additionally, it has been observed to increase protein synthesis and decrease protein breakdown, which are key processes in muscle growth and repair .
Cellular Effects
The effects of 5-alpha-Hydroxy-laxogenin on various types of cells and cellular processes are significant. It has been shown to promote muscle protein synthesis and enhance nitrogen retention, which is essential for muscle tissue repair and growth . Furthermore, 5-alpha-Hydroxy-laxogenin influences cell signaling pathways, particularly the mTOR pathway, which regulates protein synthesis and cellular metabolism . It also affects gene expression by modulating the activity of transcription factors involved in muscle growth and repair.
Molecular Mechanism
At the molecular level, 5-alpha-Hydroxy-laxogenin exerts its effects through several mechanisms. It acts as a partial agonist at androgen receptors, which leads to the activation of these receptors and subsequent anabolic effects . Additionally, 5-alpha-Hydroxy-laxogenin has been shown to inhibit the stress hormone cortisol, which can negatively impact muscle growth . The compound also enhances protein synthesis by activating the protein kinase B (AKT1) pathway, which plays a crucial role in muscle growth and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-alpha-Hydroxy-laxogenin have been observed to change over timeSome studies have shown that 5-alpha-Hydroxy-laxogenin can induce a biphasic response in human prostate cells, with antagonistic effects at lower concentrations and agonistic effects at higher concentrations . This suggests that the compound’s effects may vary depending on the dosage and duration of exposure.
Dosage Effects in Animal Models
The effects of 5-alpha-Hydroxy-laxogenin vary with different dosages in animal models. At lower doses, the compound has been shown to promote muscle growth and enhance strength without significant adverse effects . At higher doses, 5-alpha-Hydroxy-laxogenin may cause toxic or adverse effects, although specific data on these effects are limited
Metabolic Pathways
5-alpha-Hydroxy-laxogenin is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate protein synthesis and degradation . The compound has been shown to activate the mTOR pathway, which is crucial for muscle protein synthesis
Subcellular Localization
The subcellular localization of 5-alpha-Hydroxy-laxogenin is not well-characterized. It is likely that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-alpha-Hydroxy-Laxogenin involves several synthetic steps. One common method includes the hydroxylation of laxogenin, which is a naturally occurring brassinosteroid. The hydroxylation process typically involves the use of specific reagents and catalysts to introduce the hydroxyl group at the desired position on the laxogenin molecule .
Industrial Production Methods
In industrial settings, the production of 5-alpha-Hydroxy-Laxogenin may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced chromatographic techniques for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
5-alpha-Hydroxy-Laxogenin undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
5-alpha-Hydroxy-Laxogenin has several scientific research applications:
Chemistry: It is used as a model compound for studying steroidal structures and reactions.
Biology: It is used to investigate its effects on androgen receptors and its potential as a plant-based anabolic agent.
Medicine: It is studied for its potential therapeutic effects, including muscle growth and recovery.
Industry: It is used in the formulation of dietary supplements and performance-enhancing products
Comparison with Similar Compounds
Similar Compounds
Laxogenin: The parent compound from which 5-alpha-Hydroxy-Laxogenin is derived.
Ecdysterone: Another plant-based steroid with similar anabolic properties.
Turkesterone: A compound with similar effects on muscle growth and recovery.
Uniqueness
5-alpha-Hydroxy-Laxogenin is unique in its specific hydroxylation pattern, which may contribute to its distinct biological activity and potency compared to other similar compounds .
Properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R)-16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21+,23+,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRGPOQBVFMZFY-PPCFKNSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56786-63-1 | |
Record name | 5alpha-Hydroxy laxogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056786631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25R,5alpha-Spirostan-3beta,5-diol-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5.ALPHA.-HYDROXY LAXOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844KE20WT5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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